molecular formula C21H20O4 B4586211 2-[(4-Butoxy-3-methoxyphenyl)methylidene]indene-1,3-dione

2-[(4-Butoxy-3-methoxyphenyl)methylidene]indene-1,3-dione

Cat. No.: B4586211
M. Wt: 336.4 g/mol
InChI Key: SFQOCOYPBBIBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Butoxy-3-methoxyphenyl)methylidene]indene-1,3-dione is a synthetic organic compound that belongs to the class of indene-1,3-dione derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization . The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.

Scientific Research Applications

2-[(4-Butoxy-3-methoxyphenyl)methylidene]indene-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Butoxy-3-methoxyphenyl)methylidene]indene-1,3-dione typically involves the condensation of 4-butoxy-3-methoxybenzaldehyde with indane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions are carefully controlled to minimize side reactions and ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Butoxy-3-methoxyphenyl)methylidene]indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or hydrocarbons.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-[(4-Butoxy-3-methoxyphenyl)methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions and influencing various biochemical processes. Its unique structure allows it to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indane-1,3-dione: A closely related compound with similar structural features and applications.

    Indanone: Another analogue used in the design of biologically active compounds and industrial applications.

Uniqueness

2-[(4-Butoxy-3-methoxyphenyl)methylidene]indene-1,3-dione stands out due to its unique substituents, which confer specific chemical and biological properties. The presence of the butoxy and methoxy groups enhances its solubility, reactivity, and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

2-[(4-butoxy-3-methoxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-3-4-11-25-18-10-9-14(13-19(18)24-2)12-17-20(22)15-7-5-6-8-16(15)21(17)23/h5-10,12-13H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQOCOYPBBIBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.